![molecular formula C16H15ClN2OS B4777446 N-(3-acetylphenyl)-N'-(4-chlorobenzyl)thiourea](/img/structure/B4777446.png)
N-(3-acetylphenyl)-N'-(4-chlorobenzyl)thiourea
Overview
Description
N-(3-acetylphenyl)-N'-(4-chlorobenzyl)thiourea, also known as ACTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thioureas, which are organic compounds that contain a sulfur atom attached to a carbon atom.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-N'-(4-chlorobenzyl)thiourea is not fully understood, but it is thought to involve the inhibition of specific enzymes that are required for cell growth and replication. Additionally, N-(3-acetylphenyl)-N'-(4-chlorobenzyl)thiourea may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(4-chlorobenzyl)thiourea has been shown to have a variety of biochemical and physiological effects, including the inhibition of DNA synthesis and the induction of cell cycle arrest. Additionally, N-(3-acetylphenyl)-N'-(4-chlorobenzyl)thiourea has been shown to modulate the expression of specific genes involved in cell growth and differentiation.
Advantages and Limitations for Lab Experiments
N-(3-acetylphenyl)-N'-(4-chlorobenzyl)thiourea has several advantages for use in laboratory experiments, including its relatively low cost and ease of synthesis. However, N-(3-acetylphenyl)-N'-(4-chlorobenzyl)thiourea also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on N-(3-acetylphenyl)-N'-(4-chlorobenzyl)thiourea, including the development of more potent analogs, the investigation of its mechanism of action, and the exploration of its therapeutic potential for other diseases, such as fungal infections and neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of N-(3-acetylphenyl)-N'-(4-chlorobenzyl)thiourea for therapeutic use.
Scientific Research Applications
N-(3-acetylphenyl)-N'-(4-chlorobenzyl)thiourea has been extensively studied for its potential therapeutic applications, including its anticancer, antiviral, and antifungal properties. Studies have shown that N-(3-acetylphenyl)-N'-(4-chlorobenzyl)thiourea can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. Additionally, N-(3-acetylphenyl)-N'-(4-chlorobenzyl)thiourea has been shown to possess antiviral activity against herpes simplex virus and human immunodeficiency virus.
properties
IUPAC Name |
1-(3-acetylphenyl)-3-[(4-chlorophenyl)methyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-11(20)13-3-2-4-15(9-13)19-16(21)18-10-12-5-7-14(17)8-6-12/h2-9H,10H2,1H3,(H2,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBVRIXZCVEULZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(4-chlorobenzyl)thiourea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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